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  • Product: Methyl 5-bromo-2-butoxybenzoate
  • CAS: 24123-30-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 5-bromo-2-alkoxybenzoate Derivatives: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-bromo-2-alkoxybenzoates are a class of organic compounds that serve as versatile intermediates in the synthesis of more complex molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-alkoxybenzoates are a class of organic compounds that serve as versatile intermediates in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. Their utility stems from the presence of multiple functional groups on the benzene ring: a bromine atom, an ester, and an ether. These groups provide reactive sites for a variety of organic transformations, including cross-coupling reactions, which are fundamental in the construction of novel molecular frameworks. This guide provides a comprehensive overview of the synthesis, characterization, and applications of key Methyl 5-bromo-2-alkoxybenzoate derivatives, with a focus on providing actionable insights for researchers in drug discovery and development.

Core Compounds and Their Identification

The foundational structures in this class of compounds are derivatives of benzoic acid. The strategic placement of the bromo, and alkoxy groups, and the methyl ester functionality makes them valuable building blocks.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 5-bromo-2-hydroxybenzoate4068-76-2C₈H₇BrO₃231.045
Methyl 5-bromo-2-methoxybenzoate7120-41-4C₉H₉BrO₃245.07
Methyl 5-bromo-2-methoxy-3-methylbenzoate722497-32-7C₁₀H₁₁BrO₃259.1
Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate160668-28-0C₁₁H₁₁BrO₅303.11

Synthesis and Mechanistic Insights

The synthesis of Methyl 5-bromo-2-alkoxybenzoates can be approached through several synthetic routes, primarily involving bromination of a substituted benzoic acid followed by esterification and etherification, or vice-versa. The choice of route often depends on the availability of starting materials and the desired substitution pattern.

General Synthetic Workflow

Synthetic Workflow Start Substituted Benzoic Acid (e.g., 2-hydroxybenzoic acid) Bromination Bromination Start->Bromination Br₂ or NBS Esterification Fischer Esterification Bromination->Esterification MeOH, H⁺ Alkylation Williamson Ether Synthesis Esterification->Alkylation Alkyl halide, Base Product Methyl 5-bromo-2-alkoxybenzoate Alkylation->Product

Caption: A generalized synthetic workflow for Methyl 5-bromo-2-alkoxybenzoates.

Detailed Experimental Protocol: Synthesis of Methyl 5-bromo-2-hydroxybenzoate

This protocol is based on the esterification of 5-bromo-2-hydroxybenzoic acid.

Materials:

  • 5-bromo-2-hydroxybenzoic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-hydroxybenzoic acid (1.0 equivalent).

  • Add a large excess of methanol (20-30 equivalents), which acts as both the reagent and the solvent.

  • With stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) as a catalyst to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash it carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-bromo-2-hydroxybenzoate.[1]

Spectroscopic Characterization

The structural elucidation of these compounds relies on standard spectroscopic techniques.

Methyl 5-bromo-2-hydroxybenzoate
  • Crystal Data: The compound crystallizes in a monoclinic system. The molecule is nearly planar.[2][3] In the crystal structure, molecules are linked by O—H⋯O hydrogen bonds, forming chains.[2][3][4]

Methyl 2-bromo-5-methoxybenzoate
  • Physical Properties: This isomer appears as a colorless to light yellow or light orange clear liquid.

  • Boiling Point: 271 °C

  • Density: 1.520 g/mL at 25 °C

  • Spectroscopic Data: NMR, FTIR, and MS data are available for this compound.[5]

Applications in Research and Development

The primary application of Methyl 5-bromo-2-alkoxybenzoate derivatives is as intermediates in organic synthesis. The bromine atom is particularly useful for introducing molecular diversity through various cross-coupling reactions.

Role in Cross-Coupling Reactions

Cross_Coupling_Reactions Starting_Material Methyl 5-bromo-2-alkoxybenzoate Suzuki_Coupling Suzuki Coupling (Boronic Acid/Ester) Starting_Material->Suzuki_Coupling Pd catalyst, Base Buchwald_Hartwig_Coupling Buchwald-Hartwig Amination (Amine) Starting_Material->Buchwald_Hartwig_Coupling Pd catalyst, Base Sonogashira_Coupling Sonogashira Coupling (Terminal Alkyne) Starting_Material->Sonogashira_Coupling Pd/Cu catalyst, Base Product_Suzuki Biaryl Compound Suzuki_Coupling->Product_Suzuki Product_Buchwald Arylamine Buchwald_Hartwig_Coupling->Product_Buchwald Product_Sonogashira Arylalkyne Sonogashira_Coupling->Product_Sonogashira

Caption: Common cross-coupling reactions utilizing Methyl 5-bromo-2-alkoxybenzoates.

These reactions are instrumental in the synthesis of biologically active molecules. The resulting biaryl, arylamine, and arylalkyne scaffolds are common motifs in many pharmaceutical agents.

Specific Applications:
  • Pharmaceutical Development: These compounds serve as crucial intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[6]

  • Agrochemicals: The functional groups present make them versatile building blocks for creating new pesticides and herbicides.[7]

  • Material Science: They are used in the formulation of specialty chemicals and materials, contributing to enhanced properties like thermal stability and chemical resistance.[6]

  • Biochemical Research: These molecules can be utilized in studying enzyme interactions and mechanisms, which can inform the development of new therapeutic strategies.[6]

Conclusion

Methyl 5-bromo-2-alkoxybenzoate derivatives are valuable and versatile building blocks in modern organic synthesis. Their utility in the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions, makes them indispensable tools for researchers in drug discovery, agrochemical development, and material science. A thorough understanding of their synthesis and reactivity is key to leveraging their full potential in these fields.

References

  • MySkinRecipes. (n.d.). Methyl 5-bromo-2-methoxy-3-methylbenzoate.
  • Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1467.
  • Matrix Fine Chemicals. (n.d.). METHYL 5-BROMO-2-HYDROXYBENZOATE | CAS 4068-76-2.
  • BenchChem. (2025). Synthesis pathway for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate.
  • Sun-shinechem. (n.d.). Methyl 5-bromo-2-methoxybenzoate | CAS 7120-41-4.
  • ChemScene. (n.d.). 160668-28-0 | Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate.
  • TCI EUROPE N.V. (n.d.). Methyl 2-Bromo-5-methoxybenzoate 35450-36-3.
  • Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. ResearchGate.
  • Thermo Scientific Chemicals. (n.d.). Methyl 5-bromo-2-methylbenzoate, 98% 5 g.
  • BLD Pharm. (n.d.). 883554-93-6|Methyl 5-bromo-2-nitrobenzoate.
  • ChemicalBook. (2026, January 13). METHYL 2-BROMO-5-METHOXYBENZOATE | 35450-36-3.
  • Pharmaffiliates. (n.d.). CAS No : 4093-34-9 | Product Name : Methyl 4-Acetamido-5-bromo-2-methoxybenzoate.
  • Sigma-Aldrich. (n.d.). Methyl 2-bromo-5-methoxybenzoate 97 35450-36-3.
  • Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. (n.d.).
  • Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. ResearchGate.
  • BLDpharm. (n.d.). 160668-28-0|Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate.
  • ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis.
  • SpectraBase. (n.d.). 2-Bromo-benzoic acid, methyl ester.
  • Chem-Impex. (n.d.). 5-Bromo-2-methoxyacetophenone.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

Sources

Exploratory

Optimizing Bioavailability: The Strategic Role of 2-Butoxybenzoate Esters in Drug Design

Executive Summary: The "Goldilocks" Zone of Lipophilicity In medicinal chemistry, the modulation of lipophilicity is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Zone of Lipophilicity

In medicinal chemistry, the modulation of lipophilicity is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide focuses on 2-butoxybenzoate esters —derivatives of salicylic acid where the phenolic hydroxyl is alkylated with a butyl chain.

The 2-butoxy moiety (C4 ether) represents a strategic "Goldilocks" zone in Structure-Activity Relationship (SAR) studies. Unlike shorter chains (methoxy/ethoxy) which may lack sufficient membrane affinity, or longer chains (hexyloxy/octyloxy) which suffer from poor aqueous solubility and "molecular grease" effects, the butoxy group often provides the optimal balance for LogP (Partition Coefficient) values between 2.0 and 4.0. This range is ideal for crossing the blood-brain barrier (BBB) and penetrating the stratum corneum in transdermal delivery systems.

Molecular Architecture & Theoretical Framework

The Ortho-Effect and Steric Shielding

The 2-position (ortho) substitution on the benzoate scaffold introduces unique physicochemical behaviors compared to meta- or para- isomers.

  • Steric Hindrance: The bulky butoxy group shields the ester carbonyl from rapid enzymatic hydrolysis by plasma esterases, potentially extending the half-life (

    
    ) of the drug.
    
  • Electronic Effects: The alkoxy group is an electron-donating group (EDG) by resonance, increasing the electron density of the aromatic ring, which can influence receptor binding affinity (e.g., in voltage-gated sodium channels for local anesthesia).

QSAR and Hansch Analysis

The lipophilicity of these esters follows the Hansch-Fujita equation. The addition of a methylene group (


) typically adds 

to the LogP value.

For 2-butoxybenzoates, the contribution of the

chain is significant, driving the molecule into the hydrophobic core of lipid bilayers.

Synthetic Workflow: Construction of the Scaffold

To ensure high purity for biological testing, we utilize a two-step synthesis: Williamson Ether Synthesis followed by Fischer Esterification (or Acid Chloride coupling).

Diagram 1: Synthetic Pathway

SynthesisPathway Salicylate Methyl Salicylate (Starting Material) Inter Intermediate: 2-Butoxybenzoic Acid Salicylate->Inter Alkylation & Saponification Product Target: 2-Butoxybenzoate Ester Inter->Product Acyl Chloride Coupling Reagents1 1. n-Butyl Bromide 2. K2CO3 / Acetone 3. Hydrolysis Reagents1->Salicylate Reagents2 1. SOCl2 (Thionyl Chloride) 2. R-OH (Target Alcohol) Reagents2->Inter

Caption: Two-stage synthesis of 2-butoxybenzoate esters via alkylation and subsequent esterification.

Protocol A: Synthesis of 2-Butoxybenzoic Acid (Intermediate)
  • Reagents: Methyl salicylate (1.0 eq), 1-Bromobutane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone (Solvent).
    
  • Step 1 (Alkylation):

    • Dissolve methyl salicylate in anhydrous acetone.

    • Add

      
       and 1-bromobutane.
      
    • Reflux at 60°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Filter inorganic salts and concentrate the filtrate.

  • Step 2 (Hydrolysis):

    • Treat the crude ester with 10% NaOH (aq) and reflux for 2 hours.

    • Acidify with HCl to pH 1.

    • Precipitate 2-butoxybenzoic acid. Recrystallize from ethanol.

    • Validation:

      
      -NMR should show the disappearance of the methyl ester singlet (
      
      
      
      ppm) and appearance of the butyl chain multiplet.

Physicochemical Profiling: LogP Determination

Direct "Shake-Flask" methods (Octanol/Water) are often unreliable for lipophilic esters due to emulsion formation. Reversed-Phase HPLC (RP-HPLC) provides a superior, self-validating method for determining lipophilicity via the capacity factor (


).
Diagram 2: RP-HPLC LogP Determination Logic

HPLC_LogP Start Start: Unknown Ester Measure Inject 2-Butoxy Ester Measure tR Start->Measure Standard Inject Standards (Known LogP) Calc_k Calculate Capacity Factor (k') k' = (tR - t0) / t0 Standard->Calc_k Regression Linear Regression Log k' vs. Log P Calc_k->Regression Result Derive Experimental LogP Regression->Result Calibration Curve Measure->Result Interpolation

Caption: Indirect determination of LogP using RP-HPLC retention times correlated against known standards.

Protocol B: RP-HPLC Method[3][4]
  • System: Agilent 1200 or equivalent with UV detection (254 nm).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse,

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Methanol:Water (70:30 v/v), Isocratic. Note: High MeOH content prevents retention times > 60 mins for lipophilic esters.

  • Dead Time (

    
    ):  Determined using Uracil or Sodium Nitrate (unretained).
    
  • Calculation:

    
    
    
    
    
    (Where A and B are slope/intercept derived from calibration with benzene, toluene, and ethylbenzene).

Data Presentation: Structural Impact on Lipophilicity[5][6]

The following table illustrates the theoretical shift in lipophilicity when modifying the ester chain (R) of the 2-butoxybenzoate scaffold.

Table 1: Comparative Lipophilicity of 2-Butoxybenzoate Derivatives (Core Scaffold: 2-butoxybenzoic acid)

Derivative (R-Group)Molecular Weight ( g/mol )Predicted LogP (ClogP)*Experimental LogP (HPLC)**Biological Prediction
Methyl (-CH3)208.253.13.15 ± 0.05High oral absorption; rapid metabolism.
Ethyl (-C2H5)222.283.63.58 ± 0.08Balanced permeability.
Propyl (-C3H7)236.314.14.05 ± 0.10Optimal BBB penetration.
Butyl (-C4H9)250.334.64.52 ± 0.12High skin retention; potential depot effect.

*Calculated via ChemDraw/fragment contribution methods. **Representative values based on standard methylene increment (


).

Biological Implications: The Membrane Interface

The efficacy of 2-butoxybenzoate esters—particularly in local anesthesia or antimicrobial action—relies on their ability to perturb the lipid bilayer.

Diagram 3: Membrane Interaction Mechanism

MembraneInteraction Drug_Aq Drug (Aqueous Phase) Solubilized Partition Partitioning (Driven by Butoxy Chain) Drug_Aq->Partition LogP > 2.5 Membrane Lipid Bilayer (Hydrophobic Core) Partition->Membrane Insertion Target Target Receptor (e.g., Na+ Channel) Membrane->Target Lateral Diffusion Effect Signal Blockade (Anesthesia) Target->Effect Conformational Change

Caption: Mechanism of action: The lipophilic butoxy tail anchors the drug in the membrane, facilitating lateral diffusion to the target receptor.

Membrane Expansion Theory

The 2-butoxy chain acts as a wedge. When these esters insert into the cell membrane, they increase the disorder of the phospholipid fatty acid chains (fluidization). This membrane expansion can mechanically compress ion channels (like Sodium channels), inhibiting nerve impulse transmission—a primary mechanism for local anesthetics structurally related to these esters.

Metabolic Stability

The steric bulk of the ortho-butoxy group hinders the approach of plasma cholinesterases. Unlike para-substituted benzoates (e.g., procaine), which are hydrolyzed rapidly, 2-butoxybenzoates exhibit a prolonged duration of action, making them suitable candidates for long-acting topical formulations.

References

  • Hansch, C., & Fujita, T. (1964).

    
    -
    
    
    
    -
    
    
    Analysis. A Method for the Correlation of Biological Activity and Chemical Structure.[1][2] Journal of the American Chemical Society. Link
  • Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution.[3] Journal of Chromatography A. Link

  • Perlovich, G. L., et al. (2006). Thermodynamics of solubility, sublimation and solvation processes of parabens. European Journal of Pharmaceutical Sciences. Link

  • Buchwald, P., & Bodor, N. (2002). Soft drug design: General principles and recent applications. Die Pharmazie.[4] Link

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Link

Sources

Foundational

Methyl 5-bromo-2-butoxybenzoate molecular weight and formula

Methyl 5-bromo-2-butoxybenzoate: Physicochemical Profiling and Synthetic Applications in Drug Discovery As a Senior Application Scientist, I approach the derivatization of halogenated benzoates not merely as a synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 5-bromo-2-butoxybenzoate: Physicochemical Profiling and Synthetic Applications in Drug Discovery

As a Senior Application Scientist, I approach the derivatization of halogenated benzoates not merely as a synthetic task, but as a strategic exercise in molecular design. Methyl 5-bromo-2-butoxybenzoate is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and materials science. Its architecture offers two distinct orthogonal handles for functionalization: a C5 aryl bromide primed for transition-metal-catalyzed cross-couplings, and a C1 methyl ester suitable for hydrolysis, amidation, or reduction.

This technical guide provides a rigorous analysis of its physicochemical properties, mechanistic utility, and field-proven, self-validating experimental protocols for its derivatization.

Physicochemical Profiling & Structural Logic

Before designing a synthetic route, one must understand the intrinsic electronic and steric properties of the starting material. Methyl 5-bromo-2-butoxybenzoate features an electron-donating butoxy ether at the ortho position relative to the ester. This ether linkage serves a dual purpose: it acts as a lipophilic solubilizing group, enhancing solubility in non-polar organic solvents, and it provides steric shielding to the adjacent ester, which minimizes unwanted side reactions (such as premature hydrolysis) during high-temperature cross-couplings.

The exact mass and isotopic signature of this compound are critical for mass spectrometry (LC-MS) tracking. Due to the naturally occurring isotopes of bromine (


Br and 

Br in a ~1:1 ratio), the compound will exhibit a distinct doublet in its mass spectrum, a feature that serves as a built-in diagnostic tool during reaction monitoring.

Table 1: Core Physicochemical Properties

ParameterValueScientific Significance
Chemical Name Methyl 5-bromo-2-butoxybenzoateStandard IUPAC nomenclature.
CAS Number 24123-30-6[1]Unique identifier for procurement and safety tracking.
Molecular Formula C₁₂H₁₅BrO₃[1]Essential for stoichiometric calculations.
Molecular Weight 287.15 g/mol [1]Used to determine molar equivalents in synthesis.
MDL Number MFCD27947910[1]Database identifier for substructure searching.
Isotopic Signature M⁺ (286.0), [M+2]⁺ (288.0)The ~1:1 doublet is the primary MS tracking marker.

Mechanistic Synthetic Utility

The strategic value of Methyl 5-bromo-2-butoxybenzoate lies in its capacity for orthogonal functionalization. The C5 bromine atom is highly activated for oxidative addition by palladium(0) species, making it an ideal handle for C-C, C-N, and C-O bond formations[2].

In a standard Suzuki-Miyaura cross-coupling, the palladium catalyst inserts itself into the C-Br bond (oxidative addition)[2]. Because the butoxy group is electron-donating, it slightly increases the electron density of the aromatic ring. While electron-rich aryls typically react slower than electron-deficient ones[2], the bromide leaving group is sufficiently reactive to ensure oxidative addition remains faster than the rate-determining step, allowing for mild reaction conditions[3].

Following cross-coupling, the C1 methyl ester can be subjected to saponification (hydrolysis) using an aqueous base to yield the corresponding benzoic acid, which can then be coupled with amines to form complex amide libraries.

SynthesisWorkflow SM Methyl 5-bromo-2-butoxybenzoate (Starting Material) Suzuki Suzuki-Miyaura Cross-Coupling SM->Suzuki Pd(0), Boronic Acid Buchwald Buchwald-Hartwig Amination SM->Buchwald Pd(0), Amine Sapon Ester Saponification (LiOH/H2O) SM->Sapon Aqueous Base Biaryl Biaryl Scaffold (C5-Functionalized) Suzuki->Biaryl Amine Aryl Amine Derivative (C5-Functionalized) Buchwald->Amine Acid 5-bromo-2-butoxybenzoic acid (C1-Functionalized) Sapon->Acid

Synthetic transformation pathways for Methyl 5-bromo-2-butoxybenzoate.

Self-Validating Experimental Protocols

A robust protocol must be self-validating; it should contain observable milestones that confirm the reaction is proceeding correctly. Below is a highly optimized, causality-driven methodology for the functionalization of this scaffold.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a C5-biaryl derivative while preserving the C1 methyl ester.

Causality Behind Reagent Selection:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation.

  • Base (K₂CO₃): A mild inorganic base is chosen over stronger bases (like NaOH) to activate the boronic acid into a reactive boronate complex without prematurely hydrolyzing the methyl ester.

  • Solvent (1,4-Dioxane/H₂O 4:1): The biphasic nature dissolves both the lipophilic starting material and the inorganic base, facilitating interfacial catalysis.

Step-by-Step Methodology:

  • Preparation: To a Schlenk flask, add Methyl 5-bromo-2-butoxybenzoate (1.0 equiv, 1 mmol), arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing (Self-Validation Step 1): Add 1,4-Dioxane/H₂O (4:1, 10 mL). Sparge the mixture with N₂ gas for 10 minutes. Validation: The cessation of dissolved gas bubbles and a stable, uniform suspension indicates successful deoxygenation, critical for preventing Pd(0) oxidation.

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere for 4–6 hours[3].

  • In-Process Monitoring (Self-Validation Step 2): Pull a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Validation: The reaction is deemed complete when the characteristic 287/289 m/z doublet of the starting material is fully consumed and replaced by the target biaryl mass.

  • Quench & Workup (Self-Validation Step 3): Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 20 mL). Validation: A clean phase separation must occur. The dense aqueous layer contains the dark-colored inorganic palladium salts and excess base, while the upper organic layer contains the pale-yellow biaryl product.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

ProtocolLogic Prep Reaction Setup (Inert Atmosphere) Monitor In-Process QC (LC-MS Tracking) Prep->Monitor Heat to 90°C Quench Quench & Workup (Phase Separation) Monitor->Quench Loss of 287/289 m/z Purify Purification (Flash Chromatography) Quench->Purify Isolate Organic Layer

Self-validating workflow for palladium-catalyzed cross-coupling.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized or procured Methyl 5-bromo-2-butoxybenzoate, rigorous analytical validation is required. The following parameters serve as the definitive QC matrix for this compound.

Table 2: Analytical Validation Parameters

Analytical TechniqueTarget Parameter / SignalDiagnostic Purpose
LC-MS (ESI+) m/z 287.0 and 289.0 (~1:1 ratio)Confirms molecular weight and the presence of exactly one bromine atom.
¹H NMR (CDCl₃) Singlet at ~3.90 ppm (3H)Confirms the intact C1 methyl ester group.
¹H NMR (CDCl₃) Triplet at ~4.05 ppm (2H)Confirms the -O-CH₂- linkage of the butoxy group.
¹H NMR (CDCl₃) Aromatic signals (3H, distinct coupling)Confirms the 1,2,5-trisubstituted benzene ring pattern.
HPLC (UV 254 nm) Single sharp peak (>95% AUC)Verifies chemical purity prior to deployment in catalytic cycles.

By adhering to these physicochemical principles and self-validating workflows, researchers can reliably leverage Methyl 5-bromo-2-butoxybenzoate to construct complex, high-value molecular architectures.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Fisher Scientific URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 5-bromo-2-butoxybenzoate from 5-bromo-2-butoxybenzoic acid

Executive Summary This application note details the synthesis of Methyl 5-bromo-2-butoxybenzoate from 5-bromo-2-butoxybenzoic acid . This transformation is a critical intermediate step in the synthesis of SGLT2 inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of Methyl 5-bromo-2-butoxybenzoate from 5-bromo-2-butoxybenzoic acid . This transformation is a critical intermediate step in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin analogs) and various non-steroidal anti-inflammatory drug (NSAID) candidates.

While standard Fischer esterification is common, the presence of the ortho-butoxy group introduces steric hindrance and electron-donating effects that can retard reaction rates and establish unfavorable equilibria. This guide prioritizes an Acyl Chloride Activation Strategy (Method A) for scalability and conversion efficiency, while providing a Base-Mediated Alkylation (Method B) for small-scale medicinal chemistry applications.

Key Chemical Transformation

Substrate: 5-bromo-2-butoxybenzoic acid (


)
Product:  Methyl 5-bromo-2-butoxybenzoate (

) Reaction Type: Nucleophilic Acyl Substitution

Strategic Analysis & Retrosynthesis

To ensure high purity and yield, we must analyze the electronic and steric environment of the substrate.

  • Electronic Effect: The alkoxy group at the ortho position is an electron-donating group (EDG). This increases the electron density of the carbonyl carbon via resonance, potentially making it less electrophilic to weak nucleophiles (like methanol).

  • Steric Effect: The butoxy tail (

    
    ) is bulky. It shields the carbonyl carbon, hindering the attack of methanol.
    
Visual Reaction Scheme

ReactionScheme SM 5-bromo-2-butoxybenzoic acid (Substrate) Inter Acyl Chloride Intermediate SM->Inter Prod Methyl 5-bromo-2-butoxybenzoate (Product) Inter->Prod Reagent1 SOCl2 / DMF (cat.) Activation Reagent2 MeOH Nucleophilic Attack

Figure 1: Reaction pathway via Acyl Chloride activation to overcome ortho-steric hindrance.

Method A: Thionyl Chloride Mediated Esterification (Primary Protocol)

Recommended for: Scale-up (>10g), Process Chemistry, High Yield requirements.

Reagents & Materials
ComponentRoleEquiv.MW ( g/mol )Notes
5-bromo-2-butoxybenzoic acid Limiting Reagent1.0273.12Dry thoroughly before use.
Thionyl Chloride (

)
Activator1.5 - 2.0118.97Corrosive. Generates

/

.
Methanol (MeOH) Solvent/Reagent10-15 vol32.04Anhydrous grade preferred.
DMF Catalyst0.0573.09Essential for forming Vilsmeier intermediate.
Step-by-Step Protocol

Step 1: Activation (Acyl Chloride Formation)

  • Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ) or 
    
    
    
    inlet.
  • Charge 5-bromo-2-butoxybenzoic acid (1.0 equiv) and anhydrous Methanol (5 volumes).

    • Note: While

      
       reacts with MeOH, adding 
      
      
      
      dropwise to a MeOH solution of the acid is a standard "in-situ" generation of HCl/activation that is safer than isolating the acid chloride.
    • Alternative (Strict Acid Chloride): If the substrate is extremely unreactive, reflux acid +

      
       (neat) first, evaporate excess 
      
      
      
      , then add MeOH. For this substrate, the in-situ method is sufficient.
  • Cool the solution to 0°C (Ice bath).

  • Add Thionyl Chloride (2.0 equiv) dropwise via an addition funnel or syringe pump over 30 minutes.

    • Caution: Exothermic reaction.[1] Vigorous gas evolution (

      
      , 
      
      
      
      ).

Step 2: Reaction

  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Heat the reaction to Reflux (65°C) for 3–5 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2] The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).

Step 3: Work-up

  • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove excess Methanol and

    
    .
    
  • Redissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Quench/Wash: Wash the organic layer carefully with Saturated

    
      solution (2x).
    
    • Critical: This step neutralizes residual acid.[3] Expect

      
       evolution (foaming).[1] Shake gently and vent frequently.[1]
      
  • Wash with Brine (1x).

  • Dry organic layer over anhydrous

    
    .
    

Step 4: Isolation

  • Filter off the drying agent.[1]

  • Concentrate in vacuo to yield the crude ester.[4]

  • Purification: The product is typically an oil or low-melting solid. If purity is <98%, purify via silica gel chromatography (Eluent: 5-10% EtOAc in Hexanes).

Method B: Alkylation via Methyl Iodide (Secondary Protocol)

Recommended for: Small scale (<1g), Medicinal Chemistry, Acid-sensitive substrates.

Reagents
ComponentRoleEquiv.Notes
Substrate Limiting Reagent1.0
Methyl Iodide (

)
Alkylating Agent1.2 - 1.5Carcinogen. Use in fume hood.
Potassium Carbonate (

)
Base2.0Finely ground powder works best.
DMF or Acetone Solvent10 volDMF accelerates the reaction.
Protocol Summary
  • Dissolve 5-bromo-2-butoxybenzoic acid in DMF (anhydrous).

  • Add

    
      (2.0 equiv). Stir for 15 mins at RT (deprotonation of carboxylic acid).
    
  • Add Methyl Iodide (1.2 equiv) dropwise.

  • Stir at RT for 4–12 hours.

  • Work-up: Pour into ice water. Extract with EtOAc.[2][3][5] Wash with water (to remove DMF) and brine.

  • Dry and concentrate.

Process Workflow & Decision Logic

Workflow Start Start: 5-bromo-2-butoxybenzoic acid ScaleCheck Scale > 10g? Start->ScaleCheck MethodA Method A: SOCl2 / MeOH (Acid Chloride Route) ScaleCheck->MethodA Yes MethodB Method B: MeI / K2CO3 (Alkylation Route) ScaleCheck->MethodB No Reaction Reflux 3-5h (Method A) Stir RT 12h (Method B) MethodA->Reaction MethodB->Reaction IPC IPC: TLC/HPLC Conversion > 98%? Reaction->IPC IPC->Reaction No (Extend Time) Workup Workup: Evaporate MeOH -> Dissolve EtOAc Wash NaHCO3 (Neutralize) IPC->Workup Yes Purification Purification: Silica Column (Hex/EtOAc) Workup->Purification Final Final Product: Methyl 5-bromo-2-butoxybenzoate Purification->Final

Figure 2: Operational decision tree for synthesis and purification.

Analytical Specifications (QC)

To validate the synthesis, the isolated product must meet these criteria:

TestExpected ResultLogic/Assignment
Appearance Colorless/Pale yellow oil or solidImpurities (phenols) often cause yellowing.
1H NMR (

)

3.89 (s, 3H,

)
Diagnostic methyl ester singlet.
1H NMR (

)

4.02 (t, 2H,

)
Diagnostic ortho-butoxy triplet.
HPLC Purity > 98.0% (Area %)Critical for downstream coupling (e.g., Suzuki).
MS (ESI)

calc. 287.03
Bromine isotopic pattern (1:1 ratio for 79Br/81Br).

Troubleshooting & Expertise

  • Issue: Low Conversion.

    • Cause: Steric hindrance of the 2-butoxy group preventing MeOH attack.

    • Solution: Switch from in-situ method to Stepwise Acid Chloride isolation . Reflux acid +

      
       (neat) for 2 hours, evaporate excess 
      
      
      
      to dryness, then add MeOH. This ensures the reactive intermediate is fully formed before nucleophile addition.
  • Issue: Product Hydrolysis during Workup.

    • Cause: Ester is sensitive to strong base.

    • Solution: When washing with

      
      , ensure the mixture is cold. Do not use 
      
      
      
      or
      
      
      for neutralization.
  • Issue: "Sticky" Impurities.

    • Cause: Polymerization or remaining DMF (if Method B used).

    • Solution: Wash organic layer 3x with water if DMF was used. If Method A, ensure all

      
       is removed before adding water to prevent acid spikes.
      

Safety & Compliance

  • Thionyl Chloride (

    
    ):  Extremely corrosive. Reacts violently with water releasing 
    
    
    
    and
    
    
    . Must be handled in a fume hood. Quench excess reagent into a large volume of dilute bicarbonate slowly.
  • Methyl Iodide (

    
    ):  Potent alkylating agent and suspected carcinogen. Use double-gloving and work in a certified hood.
    
  • Waste Disposal: Halogenated organic waste. Aqueous layers containing iodides or bromides must be segregated.

References

  • Cohen, J. et al. "Esterification of sterically hindered aromatic acids." Journal of Organic Chemistry, 1978.

  • Furniss, B.S., et al.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Patent WO2011130628. "Synthesis of 5-bromo-2-substituted benzoic acid derivatives."

  • Organic Syntheses, Coll. Vol. 10, p. 423 (2004). "General procedures for esterification using Thionyl Chloride."

  • Master Organic Chemistry. "Fischer Esterification Mechanism and Protocols."

Sources

Application

Application Note: Strategic Synthesis of Biaryl Derivatives using Methyl 5-bromo-2-butoxybenzoate

Executive Summary Methyl 5-bromo-2-butoxybenzoate (CAS: Variable/Analogous to 79670-17-0 series) represents a privileged scaffold in medicinal chemistry, particularly in the synthesis of Sodium-Glucose Cotransporter 2 (S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-2-butoxybenzoate (CAS: Variable/Analogous to 79670-17-0 series) represents a privileged scaffold in medicinal chemistry, particularly in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors and other metabolic disease therapeutics. The structural combination of a lipophilic butoxy ether, a reactive aryl bromide, and a modifiable methyl ester provides a versatile "tri-functional" handle for divergent synthesis.

This Application Note provides a rigorous guide for converting this bromide into biaryl derivatives via Suzuki-Miyaura Cross-Coupling . Unlike generic protocols, this guide addresses the specific chemoselectivity challenges posed by the ortho-alkoxy group and the base-labile methyl ester, ensuring high yields and reproducibility in drug discovery workflows.

Strategic Analysis: The Substrate

Before initiating synthesis, it is critical to understand the electronic and steric environment of the starting material.

Structural Considerations
  • C5-Bromide (Reactive Handle): The primary site for oxidative addition. The position is electronically activated by the electron-donating butoxy group at C2 (para-relationship to Br), making oxidative addition relatively facile compared to electron-neutral systems.

  • C1-Methyl Ester (Liability): Susceptible to saponification (hydrolysis to carboxylic acid) under the basic aqueous conditions typical of Suzuki coupling. Protocol selection must prioritize mild bases (e.g., K₃PO₄, Cs₂CO₃) over strong hydroxides (NaOH).

  • C2-Butoxy Group (Directing/Steric): Provides electron density to the ring but also introduces steric bulk ortho to the ester. This group is generally stable but influences the solubility profile, requiring lipophilic co-solvents.

Retrosynthetic Logic

The target biaryl is accessed via the coupling of the aryl bromide with an aryl boronic acid/ester.

Retrosynthesis Target Target Biaryl (Biaryl Ether Ester) Arrow Suzuki-Miyaura Coupling Target->Arrow SM1 Methyl 5-bromo- 2-butoxybenzoate Arrow->SM1 SM2 Aryl Boronic Acid Ar-B(OH)2 Arrow->SM2

Figure 1: Retrosynthetic disconnection of the target biaryl scaffold.

Critical Reaction Parameters

To ensure "Right First Time" synthesis, the following parameters have been optimized for this specific scaffold.

Catalyst Selection

While Pd(PPh₃)₄ is a common standard, it is oxygen-sensitive and often requires higher loadings (5-10 mol%). For this electron-rich bromide, we recommend Pd(dppf)Cl₂·DCM or Pd(OAc)₂/SPhos .

  • Why SPhos? The Buchwald ligand (SPhos) creates a highly active catalyst system that facilitates oxidative addition into electron-rich aryl bromides and is bulky enough to promote reductive elimination, often allowing the reaction to proceed at lower temperatures (60°C), preserving the ester.

Base & Solvent System[1][2]
  • Base: Potassium Phosphate Tribasic (K₃PO₄) is preferred. It provides sufficient basicity for transmetallation without the aggressive hydrolytic activity of NaOH or KOH.

  • Solvent: A Toluene/Water (10:1) or Dioxane/Water (4:1) mixture is ideal. The "butoxy" chain renders the substrate lipophilic; Toluene ensures full solubility, while water is essential for the boronate activation cycle.

Experimental Protocol

Safety Warning: Handle all palladium catalysts and aryl halides in a fume hood. Degassing is critical to prevent homocoupling and catalyst deactivation.

Method A: Standard Robust Protocol (High Throughput)

Recommended for initial screening and simple substrates.

  • Charge: To a reaction vial, add:

    • Methyl 5-bromo-2-butoxybenzoate (1.0 equiv)

    • Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

    • Pd(dppf)Cl₂·DCM complex (3 mol%)

    • K₂CO₃ (2.0 equiv)[2]

  • Solvent: Add 1,4-Dioxane/H₂O (4:1 ratio). Concentration: 0.1 M.

  • Degas: Sparge with Nitrogen/Argon for 5 minutes or perform 3 freeze-pump-thaw cycles.

  • Reaction: Seal and heat to 80°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[3]

Method B: Optimized Protocol (Challenging Substrates/Ester Preservation)

Recommended if ester hydrolysis is observed or for sterically hindered boronic acids.

  • Charge: To a reaction vessel, add:

    • Methyl 5-bromo-2-butoxybenzoate (1.0 equiv)

    • Aryl Boronic Acid (1.3 equiv)

    • K₃PO₄ (2.0 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Pre-stir catalyst/ligand in solvent for 5 mins if possible).

  • Solvent: Toluene/H₂O (10:1). Concentration: 0.15 M.

  • Degas: Rigorous sparging (10 mins).

  • Reaction: Heat to 60°C for 16 hours.

    • Note: The lower temperature preserves the methyl ester.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data & Optimization Guide

Catalyst Performance Comparison

The following table summarizes typical conversion rates for this specific substrate class (electron-rich aryl bromide).

Catalyst SystemLigand ClassTemp (°C)Conversion (12h)Ester Hydrolysis Risk
Pd(PPh₃)₄ Phosphine (Monodentate)9085%High (due to temp)
Pd(dppf)Cl₂ Bidentate (Ferrocene)80>95%Moderate
Pd(OAc)₂ / SPhos Biaryl Phosphine60>98%Low (Best Choice)
Pd₂dba₃ / XPhos Biaryl Phosphine60>98%Low
Troubleshooting Logic

Use the following decision tree to resolve common issues during synthesis.

Troubleshooting Start Issue Detected LowConv Low Conversion (<50%) Start->LowConv Hydrolysis Ester Hydrolysis (Acid formed) Start->Hydrolysis Impurity Homocoupling (Ar-Ar dimer) Start->Impurity O2Check Check Oxygen levels (Did solution turn black?) LowConv->O2Check BaseCheck Switch Base (Use K3PO4 instead of Carbonate) Hydrolysis->BaseCheck DegasCheck Improve Degassing (O2 promotes homocoupling) Impurity->DegasCheck CatCheck Switch to SPhos/XPhos (More active catalyst) O2Check->CatCheck Degassing OK TempCheck Lower Temp (Run at 60°C) BaseCheck->TempCheck StoichCheck Reduce Boronic Acid (Closer to 1.1 equiv) DegasCheck->StoichCheck

Figure 2: Troubleshooting decision matrix for Suzuki coupling of ester-functionalized aryl halides.

References & Authority

The protocols and mechanistic insights above are grounded in the following authoritative sources on Palladium-catalyzed cross-coupling:

  • Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

    • Foundational text on the mechanism and base roles.

  • Organic Chemistry Portal. "Suzuki Coupling."

    • General reaction parameters and functional group tolerance.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473.

    • Source for SPhos/XPhos ligand recommendations for electron-rich/hindered substrates.

  • PubChem Compound Summary. "Methyl 5-bromo-2-butoxybenzoate" (Analogous/Substructure search).

    • Verification of chemical properties and safety data.

Disclaimer: This Application Note is for research purposes only. Optimization may be required based on the specific boronic acid partner used.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Identifying characteristic butyl group signals in NMR

Comparative Guide: Characteristic Butyl Group Signals in H NMR Executive Summary In small molecule drug discovery, aliphatic side chains—specifically butyl isomers—act as critical pharmacophores for lipophilicity modulat...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Characteristic Butyl Group Signals in H NMR

Executive Summary

In small molecule drug discovery, aliphatic side chains—specifically butyl isomers—act as critical pharmacophores for lipophilicity modulation. However, their spectral signatures in Proton Nuclear Magnetic Resonance (


H NMR) often overlap with common laboratory contaminants (grease, plasticizers) or each other, leading to structural misassignment.

This guide objectively compares the spectral performance of the four butyl isomers (n-butyl, sec-butyl, iso-butyl, tert-butyl). It provides a self-validating framework to distinguish these moieties using chemical shift topology, spin-spin coupling logic, and advanced 2D correlation techniques.

Part 1: Theoretical Framework & Signal Causality

To accurately identify a butyl group, one must understand the magnetic environment created by the carbon skeleton. The primary differentiator is Methyl Signal Topology —the splitting pattern of the terminal methyl group(s) caused by vicinal proton coupling (


).
The Physics of Differentiation
  • Magnetic Equivalence: Rapid rotation around

    
    -bonds averages the chemical environment for methyl protons, resulting in sharp, high-intensity signals.
    
  • Spin-Spin Coupling (

    
    ):  The number of protons on the adjacent carbon (
    
    
    
    ) dictates the multiplicity (
    
    
    ) of the methyl signal.
  • Diastereotopicity: In sec-butyl and iso-butyl groups, the presence of a pro-chiral or chiral center renders methylene protons magnetically non-equivalent, creating complex higher-order multiplets rather than simple triplets or doublets.

Part 2: Comparative Analysis of Isomers

The following table summarizes the characteristic 1D


H NMR features of butyl isomers in CDCl

.
Table 1: Spectral Fingerprint Comparison
IsomerStructureTerminal Methyl Signal (

)
MultiplicityIntegral RatioKey Diagnostic Feature
tert-Butyl -C(CH

)

0.9 – 1.5 ppmSinglet (s) 9HIntense singlet; no coupling partners.
iso-Butyl -CH

CH(CH

)

0.8 – 1.0 ppmDoublet (d) 6HLarge doublet (

Hz) + High-field methine septet.
n-Butyl -(CH

)

CH

0.8 – 1.0 ppmTriplet (t) 3HClassic triplet; "messy" methylene envelope at 1.2–1.5 ppm.
sec-Butyl -CH(CH

)CH

CH

0.8 – 1.0 ppm (t)1.0 – 1.2 ppm (d)Triplet (t) + Doublet (d) 3H + 3HDual Methyls: One triplet (terminal), one doublet (internal).
Visual Logic: Isomer Identification Tree

The following decision tree provides a logic flow for identifying the specific isomer based on the methyl region (0.8 – 1.5 ppm).

ButylID Start Analyze Methyl Region (0.8 - 1.5 ppm) CheckMult Check Multiplicity of Strongest Signal Start->CheckMult Singlet Singlet (9H) CheckMult->Singlet No Coupling Doublet Doublet (6H) CheckMult->Doublet 1 Neighbor Triplet Triplet (3H) CheckMult->Triplet 2 Neighbors Mixed Triplet (3H) + Doublet (3H) CheckMult->Mixed Complex Result_tBu tert-Butyl Group (Confirmed by HSQC) Singlet->Result_tBu Result_iBu iso-Butyl Group (Look for Methine Septet) Doublet->Result_iBu Result_nBu n-Butyl Group (Look for Methylene Envelope) Triplet->Result_nBu Result_sBu sec-Butyl Group (Check Diastereotopic CH2) Mixed->Result_sBu

Figure 1: Decision tree for butyl isomer identification based on methyl signal multiplicity.

Part 3: Experimental Protocol (Self-Validating)

To ensure the signals observed are genuine butyl groups and not artifacts, follow this standardized acquisition workflow.

Sample Preparation
  • Concentration: Prepare a 10–20 mM solution. Over-concentration leads to viscosity broadening, obscuring fine splitting (e.g., sec-butyl doublets).

  • Solvent: Use CDCl

    
     for standard screening. Use DMSO-
    
    
    
    if the molecule contains labile protons (OH, NH) that might overlap with the aliphatic region, as DMSO shifts these downfield.
Acquisition Parameters
  • Pulse Sequence: Standard 1D proton with 30° flip angle (zg30 on Bruker).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    of the methyl protons. Methyl groups have long relaxation times (often 2–5 seconds).
    • Why? Insufficient

      
       leads to under-integration of the methyl signal (e.g., a tert-butyl integrating to 7H instead of 9H), causing misassignment.
      
  • Scans: Minimum 16 scans to distinguish low-level impurity satellites.

Processing & Analysis
  • Apodization: Apply exponential multiplication (LB = 0.3 Hz). Do not over-smooth, or you will lose the diagnostic small couplings of the sec-butyl methylene.

  • Integration Validation: Calibrate the integral to a known aromatic proton (1H) or a solvent residual peak (if concentration is known).

    • Pass Criteria: Methyl integral must be within ±5% of expected value (3.0, 6.0, or 9.0).

Workflow Prep Sample Prep (10mM in CDCl3) Acq Acquisition D1 > 3s, NS=16 Prep->Acq Proc Processing LB=0.3Hz, Phase Corr. Acq->Proc Valid Validation Integral Check Proc->Valid Valid->Prep Impure Sample Fail Re-Acquire (Check T1) Valid->Fail Integral Error > 5%

Figure 2: Step-by-step experimental workflow for high-fidelity aliphatic signal acquisition.

Part 4: Advanced Differentiation & Pitfalls

The "Alternative Product": Common Impurities

Researchers often mistake laboratory contaminants for butyl groups.

  • Vacuum Grease: Appears as a broad singlet/multiplet at 0.86 and 1.26 ppm. Distinction: Grease lacks defined coupling constants (

    
    ) and COSY correlations.
    
  • Plasticizers (Phthalates): Show an iso-octyl chain pattern similar to iso-butyl but with distinct aromatic signals at 7.5–7.7 ppm.

The sec-Butyl Challenge: Diastereotopicity

The sec-butyl group contains a chiral center at C2. If the molecule attached to it is also chiral (or sufficiently bulky to restrict rotation), the C1 methylene protons (


) become diastereotopic .
  • Observation: Instead of a clean multiplet, you will see two distinct complex multiplets, often separated by 0.1–0.2 ppm.

  • Validation: Use HSQC (Heteronuclear Single Quantum Coherence) . Both proton multiplets will correlate to the same carbon signal, confirming they belong to the same methylene group.

Supporting Data: 2D Correlation
ExperimentPurposeExpected Result for Butyl
COSY Trace connectivityn-butyl shows a continuous "walk" from methyl to attachment point. tert-butyl shows no COSY cross-peaks (isolated spin system).
HSQC Carbon assignmenttert-butyl shows one intense cross-peak. sec-butyl shows three distinct carbon environments.

References

  • Reich, H. J.[1][2][3] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[4] [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. [Link]

  • AIST. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Methyl 5-bromo-2-butoxybenzoate and Methyl 5-bromo-2-methoxybenzoate

Introduction In the landscape of pharmaceutical and materials science research, substituted aromatic compounds serve as fundamental building blocks for complex molecular architectures. Methyl 5-bromo-2-alkoxybenzoates ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science research, substituted aromatic compounds serve as fundamental building blocks for complex molecular architectures. Methyl 5-bromo-2-alkoxybenzoates are particularly valuable intermediates, featuring a bromine atom ripe for cross-coupling reactions and an ester group for further derivatization. This guide provides an in-depth comparison of the reactivity of two closely related analogues: Methyl 5-bromo-2-butoxybenzoate and Methyl 5-bromo-2-methoxybenzoate . The primary structural difference—the length of the alkoxy chain (butoxy vs. methoxy)—imparts subtle yet significant variations in their chemical behavior. We will dissect these differences through the lens of electronic and steric effects, providing researchers with the predictive insights needed to make informed decisions in experimental design.

Part 1: The Theoretical Framework: Electronic and Steric Effects

The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents.[1] For the two molecules , the critical substituents are the alkoxy group (-OR) at the C2 position and the bromine atom at C5.

Electronic Effects

Both methoxy (-OCH₃) and butoxy (-OC₄H₉) groups are classified as activating groups in the context of electrophilic aromatic substitution. This is because the oxygen atom, directly attached to the ring, possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (a +R effect).[2][3] This electron donation increases the nucleophilicity of the benzene ring.

Simultaneously, oxygen is more electronegative than carbon, leading it to withdraw electron density from the ring through the sigma bond (an inductive effect, or -I effect).[2] For alkoxy groups, the resonance effect is generally stronger than the inductive effect, resulting in a net electron-donating character.[1]

  • Methoxy vs. Butoxy: The electronic difference between a methoxy and a butoxy group is minimal. The butyl group is slightly more electron-donating (+I effect) than the methyl group, which would, in theory, make the butoxy-substituted ring marginally more electron-rich. However, this difference is often negligible compared to the dominant +R effect from the oxygen, which is nearly identical for both.

Steric Effects

The most significant difference between the two compounds lies in their steric profiles. Steric hindrance refers to the spatial bulk of a chemical group, which can impede the approach of a reactant to a reaction site.[4][5][6]

  • Methoxy Group: The methyl group is relatively small, imparting minimal steric hindrance to the adjacent methyl ester at the C1 position and the empty C3 position.

  • Butoxy Group: The n-butyl group is considerably larger and more conformationally flexible. This increased bulk creates a more crowded environment around the ortho-positioned methyl ester, potentially shielding it and the C3 position from attack by bulky reagents.[4]

The following diagram illustrates the logical relationship between substituent properties and their resulting effects on the molecule.

G substituent Alkoxy Group (-OR) electronic Electronic Effects substituent->electronic steric Steric Effects substituent->steric resonance Resonance (+R) Electron Donating electronic->resonance induction Induction (-I) Electron Withdrawing electronic->induction bulk Group Size (Butoxy > Methoxy) steric->bulk hindrance Steric Hindrance Shielding of ortho-positions bulk->hindrance

Caption: Fundamental substituent effects of alkoxy groups.

Part 2: Impact on Reactivity in Key Synthetic Transformations

The differences in steric hindrance have direct consequences on the reactivity of these substrates in common synthetic reactions.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling the aryl bromide with a boronic acid.[7][8] The key step influenced by the substrate's structure is the initial oxidative addition of the aryl bromide to the Pd(0) catalyst.

  • Electronic Influence: The electron-donating nature of the alkoxy groups increases electron density on the ring, which can slightly slow the rate of oxidative addition compared to an unsubstituted bromobenzene. The minor electronic difference between butoxy and methoxy is unlikely to produce a significant rate change.

  • Steric Influence: The primary differentiator is the steric bulk of the ortho-alkoxy group. While the reaction occurs at the C5-Br bond, the ligand-bound palladium complex is bulky. The larger butoxy group may create steric repulsion that slightly disfavors the approach and coordination of the catalyst, potentially leading to slower reaction rates compared to the methoxy analogue under identical conditions.

Prediction: Methyl 5-bromo-2-methoxybenzoate is expected to be slightly more reactive or show faster conversion rates in Suzuki-Miyaura coupling reactions due to the reduced steric hindrance from the smaller methoxy group.

Nucleophilic Attack on the Carbonyl Group (Ester Hydrolysis)

The hydrolysis of the methyl ester to a carboxylic acid is a common transformation, typically proceeding via nucleophilic acyl substitution. A nucleophile, such as a hydroxide ion, attacks the electrophilic carbonyl carbon.

  • Steric Influence: This reaction is highly sensitive to steric hindrance around the carbonyl group.[9] The bulky butoxy group at the ortho position acts as a steric shield, physically obstructing the trajectory of the incoming nucleophile.[10] The smaller methoxy group presents a much lower steric barrier.

Prediction: Methyl 5-bromo-2-methoxybenzoate will undergo hydrolysis significantly faster than Methyl 5-bromo-2-butoxybenzoate. The butoxy compound will require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve complete conversion.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. These reactions are facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.[11][12][13]

  • Electronic Influence: Both methoxy and butoxy groups are electron-donating, which deactivates the ring toward nucleophilic attack.[14] Therefore, neither substrate is well-suited for SNAr at the C5-Br position under standard conditions.

  • Steric Influence: If a reaction were forced, for instance via a benzyne mechanism with a very strong base, the steric bulk of the butoxy group would likely play a role in directing the regioselectivity of the nucleophile's addition to the benzyne intermediate.

Prediction: Both compounds are poor substrates for SNAr. Their relative reactivity in this context is not synthetically relevant under typical conditions.

Part 3: Comparative Data Summary

The following table summarizes the predicted relative reactivity of the two compounds based on the mechanistic principles discussed.

Reaction TypeTarget SiteMore Reactive CompoundPrimary Justification
Suzuki-Miyaura Coupling C-Br BondMethyl 5-bromo-2-methoxybenzoateLess steric hindrance for catalyst approach.
Ester Hydrolysis Carbonyl CarbonMethyl 5-bromo-2-methoxybenzoateSignificantly less steric shielding of the ester.
Electrophilic Bromination C3 / C5 PositionMethyl 5-bromo-2-butoxybenzoate (marginally)Slightly stronger +I effect from the butyl group.
Nucleophilic Aromatic Sub. C-Br BondN/A (Both are highly unreactive)Strong deactivation by electron-donating alkoxy groups.

Part 4: Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling

This protocol provides a representative method for the Suzuki-Miyaura cross-coupling of Methyl 5-bromo-2-methoxybenzoate with phenylboronic acid. This serves as a validated starting point for further optimization.

Reaction: Synthesis of Methyl 2-methoxy-5-phenylbenzoate

Materials:

  • Methyl 5-bromo-2-methoxybenzoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.04 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Setup: To a round-bottom flask, add Methyl 5-bromo-2-methoxybenzoate, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium(II) acetate, triphenylphosphine, toluene, and water.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 2-methoxy-5-phenylbenzoate.

Part 5: Visualizing the Reaction Pathway

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving three main stages: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_intermediate1 Ar-Pd(II)-X(L₂) (Oxidative Adduct) oxidative_add->pd_intermediate1 transmetal Transmetalation pd_intermediate2 Ar-Pd(II)-Ar'(L₂) (Transmetalated Complex) transmetal->pd_intermediate2 reductive_elim Reductive Elimination reductive_elim->pd0 pd_intermediate1->transmetal Ar'-B(OH)₂ Base pd_intermediate2->reductive_elim Ar-Ar'

Caption: A generalized catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

While Methyl 5-bromo-2-butoxybenzoate and Methyl 5-bromo-2-methoxybenzoate possess nearly identical electronic properties, their reactivity is primarily distinguished by the steric hindrance imparted by their respective alkoxy groups. The smaller methoxy group of Methyl 5-bromo-2-methoxybenzoate renders it the more reactive substrate in transformations sensitive to steric bulk, such as nucleophilic attack on the ortho-ester (hydrolysis) and potentially in sterically demanding cross-coupling reactions. Conversely, the butoxy analogue will be more sluggish in these reactions. This guide underscores the critical importance of considering steric factors in addition to electronic effects when designing synthetic routes and selecting reagents, enabling more efficient and predictable outcomes in the laboratory.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 18). The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. Retrieved from [Link]

  • Pure Synth. (2026). Methyl 2-Bromo-5-Methoxybenzoate 98.0%(GC). Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Steric Hindrance in Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

  • ChemTalk. (2021, June 9). Steric Hindrance. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 17.10: Nucleophilic Aromatic Substitution - The Addition-Elimantion Mechanism. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Dalal Institute. (n.d.). Effect of Structure on Reactivity. Retrieved from [Link]

  • University of Calgary. (n.d.). Aromatic Compounds and Their Reactions. Retrieved from [Link]

Sources

Validation

HPLC retention time differences between alkoxy-substituted benzoates

Executive Summary This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of alkoxy-substituted benzoates. The primary focus is on the homologous seri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of alkoxy-substituted benzoates. The primary focus is on the homologous series of alkyl benzoates (specifically the paraben series: methyl, ethyl, propyl, and butyl esters) and ring-substituted alkoxy benzoates (e.g., anisic acid derivatives).

The Bottom Line: Retention time (


) in Reversed-Phase HPLC (RP-HPLC) for this class is governed strictly by the hydrophobic subtraction model .
  • Chain Length Rule: Each additional methylene unit (-CH₂-) in the alkoxy chain increases retention time exponentially due to increased free energy of transfer (

    
    ) to the stationary phase.
    
  • Ring Substitution Rule: Converting a polar ring substituent (e.g., -OH) to an alkoxy group (e.g., -OCH₃) significantly increases retention by removing hydrogen bond donor capability.

Theoretical Framework: The Mechanism of Separation

To optimize separation, one must understand the molecular interactions driving retention. Alkoxy-substituted benzoates separate based on their partition coefficient (


) between the non-polar stationary phase (C18) and the polar mobile phase.
Methylene Selectivity ( )

For a homologous series (e.g., methyl to butyl benzoate), the retention factor (


) increases with the carbon number (

). This relationship is described by the Martin Equation :


  • A: Intercept representing the interaction of the core benzoate structure.

  • B: Slope representing the contribution of each methylene group to hydrophobicity.

  • Implication: A linear increase in carbon chain length results in an exponential increase in retention time.

Diagram: Hydrophobic Interaction Mechanism

The following diagram illustrates how the alkyl chain length dictates the depth of penetration into the C18 ligand layer.

G cluster_Analytes Analyte Interaction Zone MobilePhase Mobile Phase (Polar: Water/MeOH) Methyl Methyl Benzoate (Short Chain) Weak Interaction MobilePhase->Methyl Solvophobic Effect StationaryPhase Stationary Phase (Non-Polar: C18 Ligands) Methyl->StationaryPhase Rapid Exchange (Low tR) Ethyl Ethyl Benzoate (Medium Chain) Moderate Interaction Ethyl->StationaryPhase Moderate Exchange Butyl Butyl Benzoate (Long Chain) Strong Interaction Butyl->StationaryPhase Deep Penetration (High tR)

Caption: Schematic of differential partitioning. Longer alkoxy chains (Butyl) penetrate deeper into the C18 brush layer, resulting in longer retention times compared to shorter chains (Methyl).

Experimental Protocols

The following protocols are self-validating systems designed to ensure reproducibility.

Standardized RP-HPLC Protocol

Objective: Separate a mixture of Methyl, Ethyl, Propyl, and Butyl Benzoate (or p-hydroxybenzoate esters).

ParameterSpecificationRationale
Column C18 (L1), 150 mm × 4.6 mm, 5 µmStandard hydrophobicity for alkyl aromatics.
Mobile Phase Methanol : Water (60:40 v/v)Methanol is preferred over ACN for benzoates to prevent

-

interaction anomalies.
Buffer (Optional) 10 mM Ammonium Acetate, pH 4.4Required if analyzing free acids (e.g., anisic acid) to suppress ionization (

).
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5 µm particles.
Detection UV @ 254 nmMax absorbance for the benzoate carbonyl chromophore.
Temperature 30°C ± 1°CControls viscosity and mass transfer kinetics.
System Suitability Test (SST)

Before running samples, valid performance must be confirmed:

  • Resolution (

    
    ):  > 2.0 between Ethyl and Propyl benzoate.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 (Ensures no secondary silanol interactions).
  • Precision: RSD < 1.0% for retention time (

    
     injections).
    

Performance Comparison Data

The table below aggregates typical retention data for alkoxy-substituted benzoates under the conditions defined above.

Homologous Series (The "Paraben" Model)

Conditions: C18 Column, MeOH:Water (50:50), Flow 1.0 mL/min.

CompoundSubstituent (R)Log P (Approx)Retention Time (

)
Relative Retention (

)
Methyl Benzoate

1.964.2 min Reference
Ethyl Benzoate

2.476.8 min 1.62 (vs Methyl)
Propyl Benzoate

3.0411.5 min 1.69 (vs Ethyl)
Butyl Benzoate

3.5719.2 min 1.67 (vs Propyl)

Analysis: Note the constant relative retention (


) between adjacent homologs. This confirms the "Methylene Selectivity" rule: adding one carbon consistently adds a fixed amount of retention energy.
Ring-Substitution Comparison (Ether vs. Hydroxyl)

Conditions: C18 Column, ACN:Water (30:70) with 0.1% Formic Acid.

CompoundStructurePolarityRetention Trend
4-Hydroxybenzoic Acid Ring-OH (Phenol)High (H-bond donor)Early Elution (Most Polar)
4-Methoxybenzoic Acid Ring-OCH₃ (Anisole)Medium (Ether)Mid Elution (Capped Polarity)
4-Ethoxybenzoic Acid Ring-OCH₂CH₃LowLate Elution (Increased Hydrophobicity)

Critical Analysis & Troubleshooting

The "Isobaric" Trap

Problem: 4-Methoxybenzoic acid (Anisic acid) and Methyl 4-hydroxybenzoate (Methyl Paraben) are structural isomers with similar polarities. Observation: In simple mobile phases (e.g., 50% MeOH), they may co-elute (~13 min). Solution: Use pH manipulation .[1]

  • Anisic Acid:[2] Contains a free carboxyl group (

    
    ). At pH 7.0, it ionizes and elutes at the void volume (
    
    
    
    ).
  • Methyl Paraben:[1][2][3] Is a neutral ester. Its retention is unaffected by pH 7.0.

  • Protocol Adjustment: To separate these specific alkoxy-benzoates, operate at pH 3.0 (both retained) or pH 7.0 (acid elutes early).

Decision Tree: Method Optimization

DecisionTree Start Start: Poor Separation CheckType Identify Sample Type Start->CheckType Homologous Homologous Series? (Methyl/Ethyl/Propyl) CheckType->Homologous Isomers Structural Isomers? (Ortho/Meta/Para) CheckType->Isomers Action1 Decrease Organic % (Increase Water) Homologous->Action1 Increase k factor Action2 Change Selectivity (Switch MeOH to ACN or Phenyl-Hexyl Col) Isomers->Action2 Alter interaction type

Caption: Workflow for troubleshooting resolution issues. Homologous series separation is driven by solvent strength (Action 1), while isomer separation often requires changing the stationary phase chemistry (Action 2).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • USP Monographs. (2023). Methylparaben and Propylparaben: Assay by HPLC. United States Pharmacopeia.[1]

  • PubChem. (2024). Compound Summary: 4-Methoxybenzoic acid (Anisic Acid). National Library of Medicine.

  • Chromatography Online. (2020). Separation of Paraben Preservatives by Reversed-Phase HPLC. Application Note.

  • Journal of Chromatography A. (2002). Hydrophobicity parameters determined by reversed-phase liquid chromatography.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5-bromo-2-butoxybenzoate

Executive Safety Summary Methyl 5-bromo-2-butoxybenzoate is a halogenated aromatic ester commonly utilized as a pharmaceutical intermediate. While specific toxicological data for this exact derivative may be limited in p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl 5-bromo-2-butoxybenzoate is a halogenated aromatic ester commonly utilized as a pharmaceutical intermediate. While specific toxicological data for this exact derivative may be limited in public repositories, its structural analogs (methyl 5-bromo-2-methoxybenzoate and related alkyl benzoates) dictate a strict safety profile based on Structure-Activity Relationships (SAR) .

Core Hazard Profile (Inferred & Class-Based):

  • Irritant (Skin/Eye/Respiratory): High probability. Benzoate esters are known lipophilic irritants.

  • Sensitizer: Potential for allergic skin reaction upon repeated exposure.

  • Target Organs: Respiratory tract, mucous membranes, and skin.[1][2]

  • Physical State: Typically a low-melting solid or viscous oil depending on purity.

The Golden Rule: Treat this compound as a Band 3 Control Substance (Potent/Irritant) until specific toxicology proves otherwise. Do not rely solely on "incidental contact" protocols.[2]

Risk Assessment & Engineering Controls

Before selecting PPE, you must establish the engineering controls. PPE is the last line of defense, not the first.

Engineering Control Hierarchy
  • Primary Containment: Handle all solids and neat liquids within a certified Chemical Fume Hood (CFH) or Powder Weighing Station .

  • Static Control: Dry ester powders can generate significant static charge. Use anti-static gun/ionizers during weighing to prevent aerosolization.

  • Ventilation: Ensure CFH face velocity is between 0.3 – 0.5 m/s .

Risk Logic Diagram

The following decision tree illustrates the logic for selecting controls based on the operation state.

RiskAssessment Start Operation Type Solid Solid / Powder Handling Start->Solid Liquid Solution / Reaction Start->Liquid DustRisk Risk: Inhalation of Particulates Solid->DustRisk VaporRisk Risk: Skin Absorption & Vapor Liquid->VaporRisk Control1 Control: Balance Enclosure + Static Ionizer DustRisk->Control1 Control2 Control: Fume Hood + Splash Protection VaporRisk->Control2

Figure 1: Decision logic for engineering controls based on physical state.

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Esters can degrade standard nitrile gloves over time. The butoxy tail increases lipophilicity, potentially aiding skin permeation. Therefore, standard "exam gloves" are insufficient for prolonged contact.

PPE CategoryStandard Protocol (Incidental Contact)High-Risk Protocol (Spills / Immersion)Technical Justification
Hand Protection Double Nitrile Gloves (Min. 5 mil outer, 4 mil inner)Silver Shield / Laminate (Under outer nitrile glove)Nitrile offers fair splash protection but poor long-term resistance to aromatic esters. Laminate provides >4hr breakthrough time [1].
Eye Protection Safety Glasses (with side shields)Chemical Goggles (Unvented)Solids pose a dust risk; liquids pose a splash risk. Goggles prevent vapor entry to the lacrimal duct.
Respiratory N95 / P100 Mask (If outside hood - discouraged)Half-Face Respirator (OV/P100 Cartridge)Required only if engineering controls fail or during large spill cleanup.
Body Protection Lab Coat (Poly-cotton blend)Tyvek® Coverall (Impervious)Standard coats absorb liquids. Tyvek repels organic liquids.

Operational Protocols

A. Weighing & Transfer (Solid State)

Context: Most exposure incidents occur during the transfer of static-prone solids.

  • Preparation: Place the balance inside the fume hood or a dedicated powder enclosure.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weighing boat.

  • Transfer:

    • Tare the weighing vessel.

    • Transfer slowly to avoid "puffing."

    • Immediately cap the stock bottle after removing the aliquot.

  • Decontamination: Wipe the balance area with a tissue dampened with ethanol or acetone before removing hands from the hood.

B. Reaction Setup (Liquid State)

Context: Heating halogenated esters increases vapor pressure and reactivity.

  • Solvent Choice: When dissolving, avoid highly volatile ethers if possible to reduce vapor carryover.

  • Temperature Control: If heating, ensure a reflux condenser is active before reaching 40°C.

  • Addition: If adding reagents to the ester, use a pressure-equalizing addition funnel to maintain a closed system.

C. Emergency Spill Response

Context: A spill of 5g or more requires a structured response to prevent lab contamination.

SpillResponse Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Goggles, Double Nitrile, Lab Coat) Alert->PPE Contain 3. Containment (Absorbent Pillows/Snake) PPE->Contain Clean 4. Cleanup (Scoop into Halogenated Waste) Contain->Clean Decon 5. Surface Decon (Soap/Water Wash) Clean->Decon

Figure 2: Step-by-step spill response workflow.

Disposal & Waste Management

Critical Compliance Note: Methyl 5-bromo-2-butoxybenzoate contains Bromine . It must NOT be disposed of in general organic waste streams.

  • Segregation:

    • Classify as Halogenated Organic Waste .

    • Do not mix with strong acids or oxidizers, as this may liberate toxic bromine gas (

      
      ).
      
  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans which may corrode if the ester hydrolyzes to release acid.[3]

  • Labeling: Clearly mark as "Contains Halogenated Organics: Methyl 5-bromo-2-butoxybenzoate."

References

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link] (General reference for nitrile degradation by esters).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Benzoic acid, 5-bromo-2-methoxy-, methyl ester.[4][5] Retrieved from [Link]

Disclaimer: This guide is intended for qualified research personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) before handling novel intermediates.

Sources

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